molecular formula C15H18FN3O B7528168 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluoro-2-methylphenyl)propanamide

2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluoro-2-methylphenyl)propanamide

Cat. No. B7528168
M. Wt: 275.32 g/mol
InChI Key: LELFNXIIGUOLQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluoro-2-methylphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as DFP-10825 and is known for its ability to modulate the activity of certain enzymes and receptors in the body.

Mechanism of Action

DFP-10825 works by binding to specific enzymes and receptors in the body, thereby modulating their activity. One of the main targets of DFP-10825 is the protein kinase C (PKC) enzyme, which plays a crucial role in cell signaling and regulation. DFP-10825 has been shown to inhibit the activity of PKC, leading to a reduction in cell proliferation and inflammation.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit the activity of PKC, leading to a reduction in cell proliferation and inflammation. DFP-10825 has also been shown to modulate the activity of other enzymes and receptors in the body, which may have additional effects on various physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using DFP-10825 in lab experiments include its high purity and specificity for certain enzymes and receptors. However, one of the limitations of using DFP-10825 is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on DFP-10825. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the identification of additional targets for DFP-10825, which may lead to the development of new treatments for various diseases. Additionally, further studies are needed to determine the potential toxicity and side effects of DFP-10825, which may impact its use in clinical settings.

Synthesis Methods

DFP-10825 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-fluoro-2-methylphenylamine with ethyl 3-oxobutanoate to form an intermediate product. This intermediate product is then reacted with 3,5-dimethylpyrazole-1-carboxylic acid to form the final product, DFP-10825. The synthesis method of DFP-10825 has been optimized to ensure high yield and purity of the final product.

Scientific Research Applications

DFP-10825 has been extensively studied for its potential applications in the field of medicine. It has been shown to modulate the activity of certain enzymes and receptors in the body, making it a potential candidate for the treatment of various diseases. Some of the potential applications of DFP-10825 include the treatment of cancer, inflammation, and neurological disorders.

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluoro-2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O/c1-9-7-13(16)5-6-14(9)17-15(20)12(4)19-11(3)8-10(2)18-19/h5-8,12H,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELFNXIIGUOLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)NC2=C(C=C(C=C2)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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